molecular formula C12H16N2O2 B13036032 Ethyl 1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate

Ethyl 1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate

Cat. No.: B13036032
M. Wt: 220.27 g/mol
InChI Key: MHIJXIOZJAFLMF-UHFFFAOYSA-N
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Description

Ethyl 1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indazole derivative, the cyclopropane ring can be introduced through a series of reactions involving halogenation, nucleophilic substitution, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism .

Comparison with Similar Compounds

  • 1-Ethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
  • 3’-Ethyl-1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-4’-ylmethanamine

Comparison: Compared to similar compounds, Ethyl 1’,4’,6’,7’-tetrahydrospiro[cyclopropane-1,5’-indazole]-3’-carboxylate stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl spiro[1,4,6,7-tetrahydroindazole-5,1'-cyclopropane]-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-2-16-11(15)10-8-7-12(5-6-12)4-3-9(8)13-14-10/h2-7H2,1H3,(H,13,14)

InChI Key

MHIJXIOZJAFLMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC3(CC2)CC3

Origin of Product

United States

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